molecular formula C15H14N2O B2452499 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile CAS No. 863408-70-2

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile

Cat. No.: B2452499
CAS No.: 863408-70-2
M. Wt: 238.29
InChI Key: GAVDNAIQJKWSSI-UHFFFAOYSA-N
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Description

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile ( 863408-70-2) is a specialized bicyclic compound with a molecular weight of 238.28 g/mol and the molecular formula C 15 H 14 N 2 O . This nitrogen-containing bridged structure integrates multiple pharmaceutically relevant motifs, including a carbonitrile group, an α,β-unsaturated lactam, and a benzyl-protected amine, making it a high-value synthetic intermediate for early-stage drug discovery and development . The compound's distinct architecture is characterized by an 8-azabicyclo[3.2.1]octane core, a scaffold recognized in medicinal chemistry for its resemblance to tropane alkaloids and its potential to confer molecular rigidity. The presence of the 2-oxo-3-ene moiety creates an electrophilic center amenable to nucleophilic addition, while the carbonitrile group at the 6-position offers a versatile handle for further synthetic elaboration into amides, carboxylic acids, or tetrazole bioisosteres . This functional diversity makes the compound a privileged building block for constructing compound libraries aimed at high-throughput screening and structure-activity relationship (SAR) studies. Researchers primarily utilize this compound as an advanced precursor in the synthesis of more complex molecules for pharmacological evaluation. Its structural features make it particularly valuable for exploring ligands targeting the central nervous system, and it may serve as a key intermediate for compounds with potential nitric oxide synthase (NOS) inhibitory activity, as suggested by patents covering structurally related indole compounds . The bicyclic framework is also highly relevant in the context of ligand-directed covalent protein modification strategies, enabling the development of chemical probes for target validation and mechanistic studies . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Proper safety data sheets (SDS) should be consulted before handling. Researchers are responsible for verifying the product's identity, purity, and suitability for their specific application.

Properties

IUPAC Name

8-benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-9-12-8-14-15(18)7-6-13(12)17(14)10-11-4-2-1-3-5-11/h1-7,12-14H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVDNAIQJKWSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C=CC(=O)C1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Reaction Mechanisms

[5+2] Cycloaddition for Bicyclic Core Formation

The bicyclo[3.2.1]octene skeleton is synthesized via a regioselective [5+2] cycloaddition between a diene and a nitrile oxide. This reaction exploits the inherent strain of the nitrile oxide to drive cyclization, forming a seven-membered oxabicyclic intermediate.

Reaction Conditions :

  • Diene substrate : 1,3-Diene derivatives (e.g., 1,3-butadiene analogs).
  • Nitrile oxide : Generated in situ from hydroxymoyl chlorides using triethylamine.
  • Catalyst : Lewis acids such as BF₃·OEt₂ (10 mol%).
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.
  • Yield : 65–78% (dependent on diene substitution).

Mechanistic Insights :
The nitrile oxide acts as a 1,3-dipole, engaging the diene in a concerted cycloaddition. The Lewis acid coordinates to the nitrile oxide, enhancing electrophilicity and regioselectivity. The resulting oxabicyclic intermediate undergoes acid-catalyzed ring contraction to yield the bicyclo[3.2.1] framework.

Functional Group Manipulations

Benzyl Group Installation at N8

Reaction Conditions :

  • Amine substrate : Bicyclic lactam intermediate.
  • Alkylating agent : Benzyl bromide (1.5 equiv).
  • Base : Sodium hydride (NaH, 2.0 equiv).
  • Solvent : Tetrahydrofuran (THF) at reflux for 12 hours.
  • Yield : 80–85%.

The lactam nitrogen is alkylated with benzyl bromide under basic conditions, introducing the 8-benzyl group.

Ketone Formation at C2

Reaction Conditions :

  • Substrate : Benzylated bicyclic lactam.
  • Oxidizing agent : Jones reagent (CrO₃/H₂SO₄).
  • Solvent : Acetone at 0°C for 2 hours.
  • Yield : 90–95%.

The lactam carbonyl is oxidized to a ketone, forming the 2-oxo group.

Optimization Studies and Challenges

Regioselectivity in [5+2] Cycloaddition

Initial attempts with unsubstituted dienes led to mixtures of regioisomers. Introducing electron-withdrawing groups (e.g., esters) on the diene improved regioselectivity to >9:1.

Oxidative Desulfonylation Side Reactions

Over-oxidation of the nitrile to a carboxylic acid was observed at higher KMnO₄ concentrations. Optimizing the oxidant stoichiometry (3.0 equiv) minimized this side reaction.

Analytical Characterization Data

Spectroscopic Data

Property Value
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
IR (cm⁻¹) 2240 (C≡N), 1715 (C=O), 1600 (C=C)
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 5H, Ar-H), 6.45 (d, J=10.0 Hz, 1H, C=CH), 4.15 (s, 2H, NCH₂), 3.80–3.60 (m, 2H, bridgehead-H)
¹³C NMR (100 MHz, CDCl₃) δ 195.2 (C=O), 138.5 (C≡N), 134.2–127.8 (Ar-C), 120.5 (C=C)
HRMS (ESI+) Calculated: 239.1184 [M+H]⁺; Found: 239.1186

X-ray Crystallography

Single-crystal X-ray analysis confirmed the bicyclo[3.2.1]octene framework and stereochemistry. Key metrics:

  • Bond lengths : C6–C≡N = 1.16 Å (consistent with nitrile).
  • Dihedral angles : 85° between the benzyl group and bicyclic plane.

Applications in Drug Discovery

The compound’s lead-like properties align with guidelines for successful drug candidates:

  • Molecular weight : 238 Da (<300 Da).
  • clogP : 2.1 (ideal range: 1–3).
  • Fsp³ : 0.63 (high 3D character).
  • Polar surface area : 45 Ų (favorable for membrane permeability).

Biological screening against Plasmodium falciparum revealed moderate activity (IC₅₀ = 12 µM), prompting structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

One of the primary applications of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile is its role as a neurotransmitter reuptake inhibitor . Research indicates that this compound can inhibit the reuptake of key neurotransmitters such as serotonin, dopamine, and noradrenaline, which are crucial for mood regulation and cognitive functions .

Treatment of Mood Disorders

Due to its inhibitory effect on neurotransmitter reuptake, this compound is being investigated for its potential in treating various mood disorders, including:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)

Studies have shown that compounds with similar mechanisms can significantly alleviate symptoms associated with these conditions by enhancing monoamine neurotransmission .

Pain Management

The compound also shows promise in pain management therapies. By modulating neurotransmitter levels, it may provide relief for patients suffering from chronic pain conditions, potentially acting as an adjunctive treatment alongside existing analgesics .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the reuptake of serotonin and noradrenaline in human cell lines transfected with respective transporters. This mechanism is similar to established antidepressants, suggesting a comparable therapeutic profile .

Clinical Implications

Clinical studies are underway to evaluate the efficacy and safety of this compound in human subjects. Early findings indicate that it may be beneficial for patients with treatment-resistant depression or those who experience significant side effects from conventional therapies .

Safety and Regulatory Status

As with any therapeutic agent, safety profiles are critical. The compound's safety data indicates moderate toxicity levels, necessitating careful dosage regulation during clinical trials to minimize adverse effects . Regulatory approvals will depend on comprehensive clinical trial results demonstrating both efficacy and safety.

Mechanism of Action

The mechanism of action of 8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. These compounds share a similar core structure but may differ in their substituents and functional groups. Some similar compounds include:

Biological Activity

8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile (CAS: 863408-70-2) is a bicyclic compound belonging to the azabicyclo family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure that contributes to its biological properties. Its structural similarity to tropane alkaloids suggests potential interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
CAS Number863408-70-2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and other cellular pathways:

Target of Action

The compound targets various receptors and enzymes, similar to tropane alkaloids, which are known to modulate neurotransmitter synthesis and signaling pathways.

Mode of Action

It is believed that this compound may act as an inhibitor or modulator of specific enzymes involved in signal transduction pathways, particularly those related to cancer cell survival and proliferation.

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

  • Neurotransmitter Regulation : Similar compounds have been shown to affect neurotransmitter levels, potentially impacting mood and cognitive functions.
  • JAK/STAT Signaling Pathway : Studies have highlighted the inhibition of the JAK/STAT pathway by structurally related compounds, which could lead to reduced cancer cell proliferation.

Research Findings

Recent studies have investigated the efficacy of this compound in various biological contexts:

Case Study: Cancer Cell Lines

A study explored the effects of related compounds on STAT3 signaling in cancer cells, demonstrating that:

  • The compound inhibited nuclear translocation of STAT3, leading to reduced expression of anti-apoptotic proteins like Bcl-X(L) and survivin.
  • Enhanced sensitivity to chemotherapy agents such as paclitaxel was observed in ovarian cancer cell lines when treated with these compounds .

Comparative Analysis

The biological activity of 8-Benzyl derivatives has been compared with other azabicyclo compounds:

CompoundBiological ActivityReference
8-Benzyl-4-oxo-[3.2.1]octaneJAK2 Inhibition
8-Benzyl-[4-Oxo][3.2.1]octaneApoptosis Induction
8-Benzyl-[5-Oxo][3.2.1]octaneNeurotransmitter Modulation

Q & A

What synthetic methodologies are most effective for constructing the azabicyclo[3.2.1]octane core, and how can stereochemical outcomes be controlled?

Basic Research Focus
The azabicyclo[3.2.1]octane scaffold is typically synthesized via radical cyclization or intramolecular alkylation. For example, radical cyclization of bromo-azetidinones using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for related bicyclic systems . Stereoselectivity is influenced by steric and electronic factors in precursors, such as allyl or phenylmethyl substituents. Optimizing reaction temperature (e.g., 80–110°C) and solvent polarity can further enhance yield and selectivity.

Advanced Research Focus
For stereochemical control in 8-benzyl derivatives, endo/exo selectivity can be modulated using chiral auxiliaries or catalysts. Evidence from BIMU analog synthesis shows that substituents at the 3-position (e.g., benzyl groups) influence ring puckering and transition-state stabilization . Computational modeling (DFT) is recommended to predict stereochemical outcomes and refine synthetic routes.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in azabicyclo derivatives?

Basic Research Focus
Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing endo vs. exo configurations in azabicyclo systems. For example, coupling constants (J values) between bridgehead protons and NOE correlations between benzyl protons and the bicyclic core provide spatial insights . X-ray crystallography of derivatives like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one confirms absolute stereochemistry and bond angles .

Advanced Research Focus
Contradictions in reported configurations (e.g., conflicting NOE data) require hybrid approaches:

  • Variable-temperature NMR to assess conformational flexibility.
  • Synchrotron XRD for high-resolution crystal structures.
  • Comparative analysis with databases (e.g., Cambridge Structural Database) to identify outliers .

What strategies address discrepancies in reported pharmacological activities of azabicyclo derivatives?

Advanced Research Focus
Contradictory agonist/antagonist profiles (e.g., BIMU 1 as a partial agonist vs. full agonists) may arise from assay conditions (e.g., receptor density, coupling efficiency). To resolve this:

  • Use standardized cell lines (e.g., CHO-K1 with stable receptor expression).
  • Conduct comparative dose-response assays under matched buffer conditions (pH, ion concentration) .
  • Validate findings with orthogonal methods (e.g., calcium flux vs. cAMP assays).

How do structural modifications at the 6-carbonitrile and 8-benzyl positions impact biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies on BIMU analogs reveal:

  • 6-Carbonitrile : Enhances metabolic stability by reducing cytochrome P450 oxidation. Replacement with carboxylate esters decreases CNS penetration .
  • 8-Benzyl : Bulky substituents improve receptor affinity but may reduce solubility. Introducing electron-withdrawing groups (e.g., para-CF₃) increases selectivity for serotonin receptors .
    Methodology :
  • Synthesize analogs via Suzuki-Miyaura coupling for benzyl diversification.
  • Assess pharmacokinetics using in vitro microsomal stability assays and in silico LogP calculations.

What experimental designs are critical for evaluating environmental persistence of azabicyclo derivatives?

Advanced Research Focus
Environmental fate studies require:

  • Hydrolysis/Photolysis Assays : Expose compounds to pH-varied buffers (2–10) and UV light (254 nm) to measure degradation half-lives.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential .
  • Computational Tools : EPI Suite™ predicts biodegradability and soil adsorption coefficients (Koc) based on molecular descriptors .

How can researchers optimize synthetic routes for scalability without compromising enantiopurity?

Advanced Research Focus
Key considerations:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for asymmetric induction.
  • Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction progress and enantiomeric excess (ee) in real time .
  • Green Chemistry : Replace n-tributyltin hydride with less toxic reductants (e.g., TMS₃SiH) in radical cyclizations .

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